molecular formula C7H6N2O2 B1625120 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione CAS No. 223432-94-8

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione

Cat. No.: B1625120
CAS No.: 223432-94-8
M. Wt: 150.13 g/mol
InChI Key: FTUDALZDGLETTH-UHFFFAOYSA-N
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Description

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with pyrimidine precursors in the presence of a cyclizing agent. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with ethyl N-allylglycinate, followed by cyclization with methoxide, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .

Scientific Research Applications

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By binding to the active site of PARP-1, the compound prevents the enzyme from repairing damaged DNA, leading to cell death in cancer cells . This mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific interactions with molecular targets and its potential for diverse applications in various fields of research.

Biological Activity

2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to a class of pyrrolopyrimidine derivatives known for their potential therapeutic applications in various diseases, including cancer and inflammatory conditions. The following sections provide a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that derivatives of this compound showed notable antiproliferative activity against various cancer cell lines. For instance:

  • Compound Efficacy : Compounds derived from this compound exhibited GI50 values ranging from 29 nM to 78 nM. These values indicate the concentration required to inhibit cell growth by 50% .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation. Specifically, compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), with IC50 values ranging from 68 nM to 89 nM .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

  • Inhibition of COX Enzymes : Studies have reported that derivatives of this compound significantly inhibit cyclooxygenase (COX) enzymes. For example, some derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
  • In Vivo Studies : In vivo models have shown that these compounds can reduce inflammation markers and exhibit analgesic properties in carrageenan-induced paw edema tests .

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been investigated as well:

  • Bacterial Inhibition : Certain derivatives were found to be effective against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans, indicating a broad spectrum of antimicrobial activity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives:

Substituent Position Effect on Activity
4-positionIntroduction of electron-withdrawing groups enhances anticancer activity.
6-positionAlkyl substitutions improve solubility and bioavailability.
Phenyl ring modificationsVariations in substitution patterns significantly affect antiproliferative potency.

Research indicates that specific modifications can lead to improved selectivity and potency against target enzymes or receptors involved in disease pathways.

Case Study 1: Antitumor Activity Assessment

A recent study synthesized various derivatives based on the core structure of this compound and evaluated their cytotoxic effects on ovarian and breast cancer cell lines. The most promising derivative exhibited moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards healthy cells .

Case Study 2: Inhibition of PIM Kinases

Another investigation focused on the inhibition of PIM kinases by modified pyrrolopyrimidine derivatives. The results indicated that certain compounds displayed strong inhibitory effects on PIM1 kinase with IC50 values below 0.06 µM. These findings suggest potential applications in treating cancers characterized by PIM kinase overexpression .

Properties

IUPAC Name

2,3-dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-8-7(11)9-3-1-2-5(6)9/h1-3H,4H2,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUDALZDGLETTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CN2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443931
Record name 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223432-94-8
Record name 2,3-Dihydropyrrolo[1,2-c]pyrimidine-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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